molecular formula C13H11N3 B13688636 6-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine

6-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine

Cat. No.: B13688636
M. Wt: 209.25 g/mol
InChI Key: PUHGHGXYJMRIOK-UHFFFAOYSA-N
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Description

6-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics and biological activities .

Preparation Methods

The synthesis of 6-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the use of 6N hydrochloric acid to adjust the pH, followed by the addition of ethyl acetate and activated carbon for decolorization. The mixture is then subjected to heat filtration and pH adjustment using sodium hydroxide to precipitate the desired product . Industrial production methods often involve similar steps but are scaled up to accommodate larger quantities.

Chemical Reactions Analysis

6-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include transition metal catalysts, metal-free oxidants, and photocatalysts. The major products formed from these reactions are typically functionalized derivatives of the parent compound, which can be further utilized in pharmaceutical and material science applications .

Scientific Research Applications

This compound has a wide range of applications in scientific research. In chemistry, it is used as a scaffold for the synthesis of various derivatives with potential biological activities. In biology and medicine, it has shown promise as an antituberculosis agent, particularly against multidrug-resistant and extensively drug-resistant strains of tuberculosis . Additionally, it is being explored for its potential use in material science due to its structural properties .

Mechanism of Action

The mechanism of action of 6-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting key enzymes or receptors involved in the pathogenesis of diseases such as tuberculosis. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

6-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine can be compared to other imidazo[1,2-a]pyridine derivatives, such as 2-methylimidazo[1,2-a]pyridine and 3-bromoimidazo[1,2-a]pyridine. These compounds share similar structural features but differ in their functional groups, which can significantly impact their biological activities and applications.

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H11N3/c1-10-5-6-13-15-12(9-16(13)8-10)11-4-2-3-7-14-11/h2-9H,1H3

InChI Key

PUHGHGXYJMRIOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C3=CC=CC=N3

Origin of Product

United States

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